Compound Description: This is a copper (II) complex containing two chloride ions and two molecules of N4-acetylsulfadiazine, a metabolite of the antibacterial sulfadiazine, as ligands. The N4-acetylsulfadiazine molecules coordinate to the copper (II) ion through a pyrimidinyl nitrogen atom. This complex exhibited moderate growth inhibition against several bacteria in vitro. []
Compound Description: This compound is a metabolite of the antibacterial drug sulfadiazine. While N4-acetylsulfadiazine itself has not demonstrated antibacterial activity, its copper complex (described above) shows moderate antibacterial activity. []
Compound Description: This compound serves as the parent molecule for a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides evaluated for their urease inhibitory activity and antioxidant properties. []
Compound Description: This series of compounds, synthesized from N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, was investigated for its urease inhibitory activity and antioxidant potential. Compound 5f within this series, with a specific substitution pattern on the sulfonamide nitrogen, displayed excellent urease inhibitory activity, surpassing the potency of the standard thiourea. []
Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides designed as potential α-glucosidase and acetylcholinesterase inhibitors. []
Compound Description: This series of compounds, synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, was designed and synthesized to assess their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. Many compounds in this series displayed significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. []
Compound Description: Identified as an impurity during the synthesis of the antibacterial drug sulfamethizole, this compound results from the reaction of unreacted sulfonyl chloride with sulfamethizole followed by hydrolysis. Its presence highlights potential side reactions in sulfamethizole synthesis. []
Compound Description: This series of compounds, synthesized from (E)-ethyl-2-((3-methyl-5-styrylisoxazol-4-yl)amino)acetates, was evaluated for antimicrobial activity and showed promising results against various bacterial and fungal strains. []
Compound Description: This compound, synthesized from a triazole-containing acetohydrazide and acetophenone, displays significant antioxidant activity, even surpassing the potency of butylated hydroxytoluene in a ferric reducing antioxidant power assay. []
Compound Description: This series of benzodioxane-containing sulfonamides, synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, was explored for its antimicrobial and antifungal activities, showing promising results and low hemolytic activity, particularly for compound 7l with 3,5-dimethylphenyl substitution. []
Compound Description: Synthesized from anthranilic acid, this compound serves as a key intermediate in synthesizing a series of 5-arylidene-2-thioxothiazolidinone derivatives evaluated for their cytotoxic activity against cancer cell lines. []
Compound Description: These compounds, prepared from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, were investigated for cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells, demonstrating mild to moderate potency. []
Compound Description: This non-steroidal anti-inflammatory compound significantly reduced the elevated levels of various inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-6, IL-18) and caspase-3 in a rat model of cerebral ischemia-reperfusion injury, while increasing the levels of the anti-inflammatory cytokine IL-10, suggesting therapeutic potential for inflammation-related conditions. []
Compound Description: This monomer, characterized by its high stability in polar solvents, exhibits excellent homo- and copolymerizability. Copolymers derived from this monomer demonstrated notable photoconductivity, making them suitable for various applications. []
Compound Description: Similar to its thioether counterpart (compound 15), this monomer exhibits good stability in polar solvents and demonstrates excellent homo- and copolymerizability. Its copolymers also exhibit photoconductivity, highlighting potential applications in materials science. []
Compound Description: This series of complex heterocyclic compounds was synthesized and characterized using various spectroscopic techniques. The compounds underwent biological evaluation and docking studies, suggesting potential for further development as therapeutic agents. []
Compound Description: This compound acts as a selective antagonist for the orexin 2 receptor (OX2), which plays a role in regulating the sleep–wake cycle. Its selectivity for OX2 over OX1 makes it a valuable tool for studying the orexin system and potential therapeutic applications related to sleep disorders. []
Compound Description: This compound is a selective antagonist for the orexin 1 receptor (OX1), involved in regulating arousal and the sleep–wake cycle. Its selectivity over OX2 makes it a useful tool for investigating the orexin system and its potential therapeutic applications, particularly in sleep disorders. []
Compound Description: This class of compounds was studied for their antibacterial and lipoxygenase inhibition properties. The study aimed to understand the impact of different alkyl/aralkyl substituents on biological activity. []
Compound Description: This Schiff base ligand, synthesized from sulfacetamide and 2-thiophenecarboxaldehyde, is used to form mixed-ligand complexes with copper(II) and cobalt(II). The complexes, characterized using various spectroscopic techniques, exhibit biological activity and unique electrochemical properties. []
Compound Description: This group of compounds, featuring a piperazine ring and a dithiocarbamate moiety, showed moderate to excellent cytotoxic activity against the A-549 lung carcinoma cell line. Compound 6e, in particular, exhibited high potency, making it a promising lead compound for further development. []
Compound Description: This aminofurazan-based Rho kinase inhibitor effectively decreased pulmonary and systemic arterial pressures and attenuated monocrotaline-induced pulmonary hypertension in rats. It acts as a vasodilator, showing promise for treating pulmonary hypertensive disorders. []
Compound Description: This compound, containing a pyrazole ring, is an intermediate in the synthesis of insecticides. Its structure and crystal packing have been elucidated. []
Compound Description: This series of compounds, with various heterocyclic substituents, was synthesized and evaluated for antioxidant and anticancer activity. Some derivatives displayed potent antioxidant activity, surpassing ascorbic acid, and showed promising cytotoxicity against glioblastoma and breast cancer cell lines. [, ]
Compound Description: This series of compounds was discovered as promising protoporphyrinogen IX oxidase (PPO) inhibitors, a key enzyme in chlorophyll biosynthesis and a target for herbicide development. Some compounds exhibited potent PPO inhibition and effective herbicidal activity, with compound 2c showing excellent weed control and safety for rice crops. []
Compound Description: This compound was predicted as a potential inhibitor of the S100A2-p53 protein-protein interaction through in silico screening. It exhibited moderate growth inhibition in the MiaPaCa-2 pancreatic cancer cell line, prompting further optimization through the synthesis of focused compound libraries. []
3,5-bis-CF3 Library 3 Analogues
Compound Description: These compounds, derived from the initial hit compound 1 (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide), exhibited increased potency as inhibitors of the S100A2-p53 interaction, with GI50 values ranging from 0.91 to 9.0 μM against various pancreatic cancer cell lines. []
α-Cyanostilbene and Bis-Cyanostilbene Derivatives
Compound Description: These compounds, specifically (Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′-(((1Z,1′Z)-1,4-phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS), were synthesized to investigate the impact of π-conjugation length on their photophysical properties and self-assembly behavior. The study highlighted their potential in materials science applications. []
Compound Description: These compounds, designed as neonicotinoid analogues, were synthesized and evaluated for their insecticidal activity against cowpea aphid (Aphis craccivora Koch). The study aimed to develop new and effective insecticidal agents. []
Compound Description: This series of compounds, characterized by the presence of both azinane and 1,3,4-oxadiazole rings, was synthesized and evaluated for their antibacterial potential. Notably, compound 8g exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, highlighting its broad-spectrum antibacterial activity. []
2-phenyl benzimidazole-1-acetamide derivatives
Compound Description: Several derivatives of 2-phenyl benzimidazole-1-acetamide were synthesized and evaluated for their anthelmintic activity against Indian adult earthworms (Pheretima posthuma). Notably, compounds 3a, 3c, 3d, 3f, 3h, 3k, 3n, and 3q exhibited potent anthelmintic effects, with some surpassing the activity of the standard drug albendazole. These findings highlight the potential of benzimidazole-1-acetamide derivatives as a source for developing new anthelmintic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.